Beryllium(2+)
Description
Structure
2D Structure
Properties
CAS No. |
22537-20-8 |
|---|---|
Molecular Formula |
Be+2 |
Molecular Weight |
9.012183 g/mol |
IUPAC Name |
beryllium(2+) |
InChI |
InChI=1S/Be/q+2 |
InChI Key |
PWOSZCQLSAMRQW-UHFFFAOYSA-N |
SMILES |
[Be+2] |
Canonical SMILES |
[Be+2] |
melting_point |
1300°C |
Other CAS No. |
7440-41-7 |
physical_description |
Solid |
Origin of Product |
United States |
Advanced Coordination Chemistry of Beryllium 2+
Ligand Affinities and Complexation Thermodynamics of Beryllium(2+)
The thermodynamic stability of beryllium(2+) complexes is a critical aspect of its coordination chemistry, influencing its behavior in both environmental and biological systems. The high charge density of Be²⁺ leads to strong interactions with ligands, but the substitution of water molecules from the highly stable tetra-aqua ion is not always thermodynamically favorable, especially with monodentate ligands. researchgate.net
Oxygen-Donor Ligand Systems with Beryllium(2+)
Beryllium(2+) demonstrates a pronounced affinity for oxygen-donor ligands. researchgate.net This is evident in its strong interaction with water, leading to the stable tetra-aqua ion. researchgate.netresearchgate.net The hydrolysis of this aqua ion to form hydroxo species is a key feature of its aqueous chemistry. researchgate.netwikipedia.org
Carboxylate ligands form strong complexes with Be²⁺. esr.cri.nz For instance, studies have been conducted on beryllium complexes with acetate, malonate, and oxalate. researchgate.netresearchgate.net The binding affinity of Be²⁺ towards monodentate oxygen-containing functional groups has been determined to follow the order: carboxylate > alcohol > aldehyde > ester. nih.gov Basic beryllium acetate, Be₄O(OAc)₆, features a central oxide ion tetrahedrally surrounded by four beryllium atoms. wikipedia.org
The interaction with phosphate (B84403) groups is also significant. Be²⁺ binds strongly to ATP and ADP, forming 1:1 complexes in acidic conditions, with binding affinities much greater than those of Ca²⁺ and Mg²⁺. nih.gov This strong affinity for phosphate-containing biomolecules is considered relevant to its in vivo toxicity. nih.gov
Nitrogen-Donor Ligand Systems with Beryllium(2+)
While beryllium(2+) generally prefers oxygen-donor ligands over nitrogen-donors, complexes with nitrogen-containing ligands can be formed. researchgate.net The tetraammineberyllium(II) cation, [Be(NH₃)₄]²⁺, has been structurally characterized. researcher.life Hydrolysis of this ammine complex in liquid ammonia (B1221849) can lead to the formation of dinuclear and trinuclear hydroxo-bridged species. researcher.life Studies on mixed-donor chelators with both oxygen and nitrogen donor atoms have gained increasing interest. researchgate.net
Halide and Pseudohalide Ligand Systems with Beryllium(2+)
Among monodentate ligands, fluoride (B91410) is a notable exception in its ability to effectively compete with water and hydrolysis to form stable complexes with Be²⁺. researchgate.netwikipedia.org A series of water-soluble fluoro-complexes, [Be(H₂O)₄₋ₙFₙ]²⁻ⁿ, can be formed. wikipedia.org The stability constants for these fluoride complexes are significant, with log K values reported for the stepwise formation. wordpress.com For example, the log K₁ for the formation of [BeF]⁺ is approximately 5.1. wordpress.com In contrast, other halide ions like chloride show much weaker interactions, with inner-sphere complex formation not being readily detected in solution. researchgate.net Beryllium bromide and iodide also form complexes, and their solution behavior and solid-state structures have been investigated. acs.orgresearcher.life
The triflate ligand (OTf⁻) has also been studied, with mononuclear species like [(MeCN)₂Be(OTf)₂] being identified in acetonitrile (B52724) solutions. researcher.life
Phosphonate (B1237965) and Polyaminocarboxylic Ligand Systems with Beryllium(2+)
Phosphonate ligands are among the few monodentate ligands capable of forming stable complexes with beryllium(2+) that can compete with hydrolysis. researchgate.net Ligands containing phosphonate groups, as well as those with both carboxylic and phosphonic functionalities, have been a focus of research. tandfonline.com The interaction of Be²⁺ with ligands such as phenyl(carboxymethyl)phosphinate and P,P'-diphenylmethylenediphosphinate has been investigated, revealing the formation of various complex species in solution. nih.gov The stability of phosphonate-beryllium complexes is generally greater than that of analogous carboxylate complexes.
Polyaminocarboxylic acids, such as EDTA, are potent sequestering agents for Be²⁺. tandfonline.comrsc.org However, the thermodynamics of complexation can be influenced by the buffer system used in experimental studies. For instance, the binding of Be²⁺ to EDTA has been shown to be dependent on the type and concentration of the biological buffer present. unlv.edu Isothermal titration calorimetry studies have been employed to determine the thermodynamic parameters for the binding of M²⁺ ions, including Be²⁺ surrogates like Mg²⁺ and Ca²⁺, with EDTA. ed.gov
Mixed-Donor and Chelating Ligand Architectures
Chelating ligands form significantly more stable complexes with beryllium(2+) compared to monodentate ligands, a phenomenon known as the chelate effect. researchgate.netlibretexts.org This effect is driven by a favorable increase in entropy upon the replacement of multiple monodentate ligands (like water) with a single multidentate ligand. libretexts.org Beryllium(2+) shows a strong preference for forming stable six-membered chelate rings. researchgate.netresearchgate.net
Ligands with mixed donor atoms, such as those containing both oxygen and nitrogen, have attracted growing interest. researchgate.net Examples include salicylaldiminato ligands, which coordinate to beryllium through both an oxygen and a nitrogen atom, forming a tetrahedral environment around the metal center. researchgate.net Other chelating agents that have been studied for their interaction with Be²⁺ include hydroxy keto ligands (like maltol (B134687) and tropolone), chromotropic acid, and citric acid. researchgate.netesr.cri.nz The rational design of ligands to selectively bind beryllium has led to the development of chelators like 2-hydroxyisophthalic acid (HIPA) and 2,3-dihydroxybenzoic acid (DHBA), which exhibit extremely high binding constants and can form polynuclear species. nih.gov
Structural Elucidation of Beryllium(2+) Coordination Environments
The coordination environment around the beryllium(2+) ion is consistently characterized by a four-coordinate, tetrahedral geometry. researchgate.netresearchgate.net This preference is a direct consequence of its very small ionic radius. researchgate.net Deviations from a regular tetrahedral geometry are typically minor. researchgate.net This tetrahedral arrangement is observed across a wide range of complexes, from the simple tetra-aqua ion, [Be(H₂O)₄]²⁺, to complexes with various organic and inorganic ligands. researchgate.netwikipedia.org
X-ray crystallography has been a pivotal technique in determining the precise structures of beryllium complexes. For example, the crystal structure of [Be(H₂O)₄]SO₄ confirms the tetrahedral coordination of four water molecules around the beryllium ion. usgs.gov Similarly, in complexes with bidentate ligands like bis(malonato)beryllate(II), [Be(malonate)₂]²⁻, the beryllium center is tetrahedrally coordinated by four oxygen atoms from the two malonate ligands.
In the solid state, beryllium halides like β-BeBr₂ exhibit structures built from supertetrahedra, where beryllium atoms maintain their tetrahedral coordination. acs.org The Be-Br bond distances in this structure are in the range of 2.174(5) to 2.191(6) Å. acs.org In molten fluoride salts like FLiBe, neutron and X-ray scattering data have verified the tetrahedral geometry of the [BeF₄]²⁻ complex ions. aps.org
The coordination number of beryllium is almost exclusively 4. researchgate.netquora.com While a coordination number of six has been mentioned in some contexts, it is not characteristic of beryllium's typical coordination chemistry. doubtnut.com The small size of the Be²⁺ ion sterically limits the number of ligands that can be accommodated in its first coordination sphere. quora.com
Table of Beryllium(2+) Coordination Data
| Complex/Species | Coordination Number | Geometry | Ligand Type | Source |
|---|---|---|---|---|
| [Be(H₂O)₄]²⁺ | 4 | Tetrahedral | Oxygen-donor (water) | researchgate.netwikipedia.org |
| [Be(malonate)₂]²⁻ | 4 | Tetrahedral | Oxygen-donor (carboxylate) | researchgate.net |
| [Be(NH₃)₄]²⁺ | 4 | Tetrahedral | Nitrogen-donor (ammine) | researcher.life |
| [BeF₄]²⁻ | 4 | Tetrahedral | Halide (fluoride) | aps.org |
| β-BeBr₂ | 4 | Tetrahedral | Halide (bromide) | acs.org |
| Be(pcp)(H₂O)₂ | 4 | Tetrahedral | Phosphinate, Water | nih.gov |
| [Be(Sal-N-i-Pr)₂] | 4 | Distorted Tetrahedral | Mixed O, N-donor | researchgate.net |
Spectroscopic Characterization Techniques for Beryllium(2+) Complexes (e.g., NMR, IR, Raman)
A variety of spectroscopic methods are employed to elucidate the structure and bonding in beryllium(2+) complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁹Be NMR is a primary tool for studying beryllium coordination. The chemical shifts in ⁹Be NMR spectra are indicative of the coordination number and the nature of the coordinating ligands. huji.ac.il For instance, tetracoordinate beryllium complexes, such as [Be(H₂O)₄]²⁺, typically show sharp resonance lines, suggesting a highly symmetric environment around the beryllium nucleus. huji.ac.iltandfonline.comtandfonline.com Studies on beryllium complexes with ligands like bis(dimethylamino)phosphorylfluoride have utilized multinuclear NMR (³¹P, ¹⁹F, and ⁹Be) to identify different species in equilibrium in solution. tandfonline.comtandfonline.com The observation of coupling constants, such as ¹J(P-Be), provides further insight into the bonding, with larger coupling constants suggesting stronger Be-P bonds. acs.org 2D NMR techniques, like the unprecedented 2D ⁹Be-³¹P NMR correlation spectrum, have been crucial in elucidating the structures of complex polynuclear beryllium species. nih.gov
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including both IR and Raman techniques, offers valuable information about the bonds within a beryllium complex. These methods are sensitive to the vibrations of the Be-ligand bonds and the internal vibrations of the ligands themselves. aip.org Changes in the vibrational frequencies of a ligand upon coordination to Be²⁺ can confirm complex formation and provide clues about the coordination mode. For example, in studies of beryllium halide etherates, IR and Raman spectroscopy helped identify the formation of mononuclear [BeX₂(L)₂] units in solution. researcher.life The analysis of Be-O stretching modes in aqueous solutions has been used to study the hydration of the Be²⁺ ion and the formation of aqua complexes. researchgate.netresearchgate.net Raman spectra of β-BeBr₂ show a dominant band at 188 cm⁻¹, which is assigned to the A₁g symmetry mode based on theoretical calculations. acs.org
Key Spectroscopic Data for Beryllium(2+) Complexes
| Technique | Observable | Information Gained | Example Compound | Observed Value/Range |
|---|---|---|---|---|
| ⁹Be NMR | Chemical Shift (δ) | Coordination number, symmetry | [Be(H₂O)₄]²⁺ | 0 ppm huji.ac.il |
| ⁹Be NMR | Chemical Shift (δ) | Coordination environment | [TP(iPr)]BeCl | 1-4 ppm acs.org |
| ³¹P{¹H} NMR | Coupling Constant (¹J(P-Be)) | Be-P bond strength | [TP(iPr)]BeI | 38 Hz acs.org |
| IR Spectroscopy | Vibrational Frequency | Ligand coordination, complex geometry | β-BeBr₂ | Be-Br bands compared to Be-Cl and Be-I acs.org |
X-ray Crystallography of Beryllium(2+) Coordination Compounds
Notable crystal structures include:
[Be(H₂O)₄]SO₄ : Confirms the tetrahedral coordination of water molecules around the beryllium ion. usgs.gov
Basic Beryllium Acetate (Be₄O(OAc)₆) : Features a central oxygen atom tetrahedrally surrounded by four beryllium atoms.
Sodium (nitrilotripropionato)beryllate(II) trihydrate (Na[Be(NTP)]·3H₂O) : This structure provides insight into the chelation of beryllium by polyamino carboxylic acids. acs.org
Sterically Encumbered Beryllium Compounds : The use of bulky ligands has allowed for the isolation and structural characterization of low-coordinate beryllium compounds, including the first example of a two-coordinate beryllium center in the solid state. nih.gov
Cp*BeBeCp : The molecular structure of this complex was determined by single-crystal X-ray diffraction, showing a Be-Be bond. nih.gov
Recent high-pressure studies have challenged the paradigm of four-coordination for beryllium. A pressure-induced phase transition in CaBe₂P₂O₈ revealed beryllium in five- and six-fold coordination with oxygen, indicating that d-orbitals are not a strict requirement for higher coordination numbers. springernature.com
Selected Beryllium(2+) Crystal Structures
| Compound | Coordination Number | Key Structural Feature |
|---|---|---|
| [Be(H₂O)₄]SO₄ | 4 | Tetrahedral [Be(H₂O)₄]²⁺ cation usgs.gov |
| Be₄O(OAc)₆ | 4 | Central OBe₄ core |
| Na[Be(NTP)]·3H₂O | 4 | Chelation by nitrilotripropionate ligand acs.org |
| ArBeN(SiMe₃)₂ | 2 | First example of a two-coordinate Be center nih.gov |
Mass Spectrometry for Beryllium(2+) Complex Speciation
Electrospray ionization mass spectrometry (ESI-MS) is a powerful and sensitive technique for studying the speciation of beryllium(2+) complexes in solution. frontiersin.org It allows for the gentle transfer of weak metal-ligand complexes from solution to the gas phase for analysis. frontiersin.org This method is particularly useful due to the toxicity of beryllium, as it requires only minuscule amounts of material. researchgate.net
ESI-MS has been successfully applied to:
Characterize Hydrolytic Species : The speciation and hydrolysis of beryllium ions in aqueous solutions have been studied, revealing the formation of various beryllium hydroxido species. researchgate.net
Screen Potential Ligands : ESI-MS provides a rapid and safe way to screen the binding of various ligands to Be²⁺, including aminopolycarboxylic acids, hydroxy keto ligands, and nucleotides. researchgate.netsci-hub.se The stoichiometric information obtained from the mass spectra is effective for preliminary screening. researchgate.netsci-hub.se
Investigate Complex Stoichiometries : The technique has been used to identify the formation of mononuclear, dinuclear, and trinuclear beryllium complexes with ligands such as the cyclopentadienyltris(diethylphosphito-P)cobaltate monoanion. nih.gov
Study Ligand Competition : By monitoring the displacement of a fluorescent ligand, the apparent affinities of other ligands for Be²⁺ can be determined and validated by ESI-MS. researchgate.net
Reaction Kinetics and Mechanisms of Beryllium(2+) Complex Formation and Exchange
The study of reaction kinetics provides insight into the mechanisms of ligand substitution reactions at the beryllium(2+) center. Complex formation with Be²⁺ is often in competition with its hydrolysis, a significant factor since the tetraaqua ion, [Be(H₂O)₄]²⁺, is the predominant species only in strongly acidic conditions (pH < ~3). researchgate.net
Kinetic studies have been performed on the formation and dissociation of beryllium complexes. For example, the kinetics of the reaction between Be²⁺ and 3-nitrosalicylatopentaamminecobalt(III) were investigated, revealing that the formation of the binuclear species is chelation-controlled, while its dissociation is acid-catalyzed. researchgate.net The rate and activation parameters for this reaction were determined. researchgate.net
Ligand exchange at tetracoordinated beryllium centers has also been a subject of recent mechanistic studies. fau.eu In general, substitution reactions in coordination complexes can proceed through associative (SN2-like) or dissociative (SN1-like) mechanisms. cbpbu.ac.in For a small, highly charged ion like Be²⁺, the strong bond to the coordinated water molecules in [Be(H₂O)₄]²⁺ makes simple substitution by monodentate ligands thermodynamically unfavorable, with exceptions like fluoride. researchgate.netwikipedia.org Chelation, however, provides a thermodynamic driving force for complex formation. researchgate.net
Computational and Theoretical Insights into Beryllium(2+) Coordination
Computational chemistry offers a powerful complementary tool to experimental studies, providing detailed information on the structure, bonding, and energetics of beryllium(2+) complexes. frontiersin.org
Density Functional Theory (DFT) and other ab initio methods are widely used to:
Model Complex Structures : Theoretical calculations have been used to model the structures of various beryllium complexes, including those with aminopolycarboxylate and phosphonate-containing ligands. researchgate.netacs.org These models can help to understand the experimental species found in solution. researchgate.net
Predict Spectroscopic Properties : The gauge-including atomic orbital (GIAO) method has been used to calculate ⁹Be NMR chemical shifts. A good correlation is often found between calculated and experimental shifts, particularly in polar protic solvents, which can help in assigning structures. acs.org
Investigate Reaction Mechanisms : DFT studies have provided mechanistic insights into processes like the water exchange mechanism on related metal complexes, which can inform the understanding of Be²⁺ reactivity. fau.eu
Analyze Bonding : Sophisticated bonding analysis methods, such as the Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV), have been used to describe the nature of metal-ligand bonds in beryllium complexes, for instance, in dinitrogen complexes of beryllium. d-nb.info
Explore Novel Coordination Geometries : Theoretical calculations predicted the possibility of higher coordination numbers for beryllium before it was experimentally observed, suggesting the formation of BeO₆ octahedra under certain conditions. springernature.com
The combination of experimental techniques like ESI-MS with DFT calculations has proven particularly effective in characterizing complex systems, such as the interaction of Be²⁺ with crown ethers. esr.cri.nz
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| Beryllium(2+) | Be²⁺ |
| Bis(dimethylamino)phosphorylfluoride | (Me₂N)₂P(O)F |
| Tetraaquaberyllium(II) | [Be(H₂O)₄]²⁺ |
| Beryllium chloride | BeCl₂ |
| Beryllium bromide | BeBr₂ |
| Beryllium iodide | BeI₂ |
| Beryllium sulfate (B86663) | BeSO₄ |
| Basic Beryllium Acetate | Be₄O(OAc)₆ |
| Sodium (nitrilotripropionato)beryllate(II) trihydrate | Na[Be(NTP)]·3H₂O |
| Calcium Beryllium Pyrophosphate | CaBe₂P₂O₈ |
| Pentamethylcyclopentadienylberyllium dimer | Cp*BeBeCp |
| 3-nitrosalicylatopentaamminecobalt(III) | [Co(NH₃)₅(3-NO₂sal)]²⁺ |
| Cyclopentadienyltris(diethylphosphito-P)cobaltate | [Co(Cp)(P(OEt)₂)₃]⁻ |
Beryllium 2+ Interactions in Biological Systems: Mechanistic and Molecular Focus
Molecular Recognition of Beryllium(2+) by Proteins
Beryllium(2+) is recognized by various proteins, leading to significant alterations in their structure and function. This recognition can occur at enzyme active sites or within specific metal-binding domains, often disrupting normal physiological processes.
Enzyme Active Site Interactions and Conformational Dynamics Induced by Beryllium(2+)
The interaction of Beryllium(2+) with enzyme active sites is a key mechanism of its biological activity. The active site is a specific region in an enzyme designed to bind substrates and facilitate chemical reactions through a combination of shape complementarity, electrostatic interactions, and hydrogen bonding. numberanalytics.com Beryllium ions can interfere with these processes, often by mimicking other essential ions or molecules.
A notable example is the interaction of Be²⁺ with ATPases. Beryllium, often in the form of beryllium fluoride (B91410) (BeFx), acts as a phosphate (B84403) analog. nih.govbiorxiv.org In the case of the (Na⁺ + K⁺)-dependent ATPase, beryllium induces irreversible inhibition. This inactivation requires the presence of other divalent cations like Mg²⁺, is enhanced by K⁺, and is reduced by Na⁺ and ATP. nih.gov Structural studies of the Na⁺,K⁺-ATPase and other enzymes have utilized ADP•beryllium trifluoride (ADP•BeF₃) to trap the enzyme in an ATP-bound-like state. pnas.orgmdpi.com This allows for detailed characterization of the active site, showing that the beryllium complex mimics the transition state of ATP hydrolysis. For instance, in the TerL ATPase, ADP•BeF₃ binds tightly in the active site, coordinated by a magnesium ion, water molecules, and the amino acid residue Ser44. pnas.org
The binding of a ligand, such as a metal ion, to a protein can trigger conformational changes, a phenomenon known as allostery, which can alter the protein's function even at a distance from the binding site. plos.org While specific studies detailing large-scale conformational dynamics induced solely by Be²⁺ binding are intricate, the principle that ligand binding induces structural shifts is fundamental. nih.govnih.gov The binding of Be²⁺ within an active site, as seen with ATPases, inherently involves and stabilizes specific protein conformations, thereby affecting the enzyme's catalytic cycle. biorxiv.org
Metal-Binding Domain Affinities and Specificity for Beryllium(2+)
The affinity and specificity of protein domains for Beryllium(2+) are critical determinants of its biological impact. Research has quantified the binding of Be²⁺ to various proteins and biomolecules.
In vitro studies have shown that Be²⁺ binds to acidic proteins within the rat liver nucleus and nucleoli. capes.gov.br Fractionation of chromatin revealed that Be²⁺ does not bind to histones but shows a strong affinity for a specific subset of non-histone proteins. capes.gov.br The binding affinity for these proteins is significant, as indicated by the association constants.
A competitive fluorimetric assay was developed to measure the apparent affinity of various biomolecules for Be²⁺. nih.gov This method demonstrated that Be²⁺ binds to the iron-storage protein ferritin and various nucleotides. nih.gov The specificity of protein recognition can be exceptionally high, as seen in the immune system. T-cell receptors (TCRs) from patients with chronic beryllium disease can recognize Be²⁺ in the context of a specific Major Histocompatibility Complex (MHC) molecule, HLA-DP2. aai.org Mutagenesis studies of these TCRs revealed that the recognition is dominated by residues in the TCR Vβ5.1 chain and two residues in the HLA-DP2 β-chain, suggesting an unconventional binding topology for the metal antigen. aai.org
Beryllium(2+) Binding to Nucleic Acids
The interaction of Beryllium(2+) with nucleic acids is complex and has been a subject of varied findings. Due to the high negative charge of the phosphate backbone, metal ions are crucial for the folding and stability of DNA and RNA. nih.gov
DNA and RNA Structural Perturbations by Beryllium(2+)
Beryllium ions can interact with nucleic acids, potentially leading to structural changes. While some early studies using specific methods did not find evidence of a direct high affinity of beryllium for isolated DNA or RNA, other research indicates significant interactions. nih.gov Beryllium, administered as beryllium oxide, has been shown to alter the distribution of cellular RNA. epa.gov More recent studies demonstrate that beryllium chloride can induce oxidative DNA damage, including DNA strand breaks. nih.gov This damage is linked to oxidative stress, as evidenced by the formation of 8-hydroxydeoxyguanosine, a marker for oxidative DNA damage. nih.gov
The binding of metal ions to nucleic acids can be site-specific or non-specific. nih.gov For single-stranded oligonucleotides, nucleobases can contribute to metal coordination by creating three-dimensional binding pockets. acs.org Divalent ions like Be²⁺ are surrounded by hydration shells, and their interaction with RNA can involve either fully hydrated or partially dehydrated states, complicating the binding models. nih.gov
Impact on Nucleic Acid Replication and Transcription Fidelity by Beryllium(2+)
Beryllium(2+) has been shown to significantly affect the fidelity of nucleic acid synthesis. It can decrease the accuracy of DNA replication by directly interacting with DNA polymerase enzymes. researchgate.netnih.gov Studies using purified DNA polymerase from avian myeloblastosis virus found that Be²⁺ was unique among several tested divalent cations in its ability to alter the accuracy of DNA synthesis. nih.gov This interaction leads to single-base substitutions. researchgate.netnih.gov The effect was traced back to the weak binding of Be²⁺ to the DNA polymerase, as the enzyme's normal fidelity could be restored after removing the ion. nih.gov
Beyond replication, Be²⁺ can also interfere with transcription. It interacts with non-catalytic sites on DNA polymerase α, which can alter normal transcription controls. researchgate.net Furthermore, exposure to beryllium chloride can lead to significant alterations in the expression of genes associated with DNA damage repair, often through down-regulation. nih.gov This impairment of the DNA repair machinery can exacerbate the genotoxic effects of the initial DNA damage. nih.gov
Beryllium(2+) Interactions with Cellular Membranes and Phospholipids (B1166683)
Cellular membranes, composed primarily of a phospholipid bilayer, are another major target for Beryllium(2+). The ion's interactions are particularly pronounced with negatively charged phospholipids.
Research has demonstrated that Be²⁺ binds with micromolar affinity to phosphatidylserine (B164497) (PS), a major negatively charged phospholipid often found on the inner leaflet of the plasma membrane. acs.orgacs.orgnih.gov This high-affinity interaction is largely driven by entropy, likely due to the extensive desolvation of the ion and the lipid headgroups upon binding. acs.orgnih.gov The binding of Be²⁺ to PS-containing membranes leads to several significant biophysical changes:
Cross-linking and Compaction : Be²⁺ exerts a compacting effect on PS monolayers, suggesting it cross-links multiple PS headgroups. Molecular dynamics simulations visualize Be²⁺ coordinating with both phosphate and carboxyl groups from different lipid molecules. acs.orgnih.govresearchgate.net
Surface Charge Neutralization : The electrostatic attraction between the positive Be²⁺ ion and the negative PS headgroups leads to the neutralization of the membrane's surface charge at micromolar concentrations of beryllium. acs.orgnih.gov
Dipole Potential Alteration : Adsorption of Be²⁺ onto pure PS membranes induces a significant increase in the dipole potential, a parameter reflecting the orientation of lipid headgroups and their hydration. This suggests a concerted reorientation of the PS headgroup dipoles as a result of ion binding and lipid condensation. nih.gov
These interactions can have profound physiological consequences. For instance, Be²⁺ can displace Ca²⁺ from the surface of PS. acs.orgacs.org Since PS exposure on the cell surface is a key signal for the phagocytic removal of apoptotic cells, a process often mediated by Ca²⁺-dependent receptors, the masking of PS headgroups by the tightly coordinated Be²⁺ can inhibit this process. acs.orgacs.org
Beryllium(2+) as a Mechanistic Probe in Divalent Cation Biochemistry
The unique physicochemical properties of the beryllium(2+) ion, particularly its small ionic radius and high charge density, make it a valuable tool for investigating the mechanisms of biochemical processes involving other divalent cations, especially those concerning phosphate chemistry. epa.govacs.orgnih.gov Beryllium compounds, most notably beryllium fluoride (BeFₓ), are widely used as mechanistic probes, primarily because they can act as stable mimics of the transition state of phosphoryl transfer reactions. nih.govnih.gov
In protein crystallography, beryllium difluoride (BeF₂) is used as a mimic of the phosphate group (PO₄³⁻). nih.gov The BeF₃⁻ complex, formed in the presence of excess fluoride, is isosteric and isoelectronic with the phosphate group and can bind tightly to the active sites of many phosphoryl transfer enzymes, such as ATPases and G-proteins. This binding traps the enzyme in a state that resembles the transition state of the hydrolysis reaction, allowing for detailed structural and functional analysis.
Beryllium's utility as a probe stems from its potent and often selective inhibition of specific enzymes. nih.gov Early studies identified that enzymes such as alkaline phosphatase and phosphoglucomutase are inhibited by micromolar concentrations of beryllium, whereas many other phosphatases and kinases are largely unaffected even at millimolar concentrations. nih.gov This selectivity allows researchers to use Be²⁺ to dissect specific metabolic pathways and identify the roles of particular enzymes. Theories on beryllium's inhibitory action often center on its ability to interfere with phosphate-transferring enzymes. epa.gov
A notable example of its application is in the study of Bacillus cereus sphingomyelinase, where beryllium fluoride was found to be a potent inhibitor. nih.gov Mechanistic studies revealed that the active inhibitory species is BeF₂ and that the presence of Mg²⁺ is essential for the binding of the inhibitor to the enzyme. nih.gov This suggests that BeFₓ binds near the substrate's essential binding site, providing insights into the catalytic mechanism and the role of the magnesium cofactor. nih.gov Similarly, Be²⁺ has a very high affinity for the phosphate groups in phospholipids like phosphatidylserine, effectively cross-linking them and altering membrane surfaces, which provides a tool to study lipid recognition and membrane protein function. acs.org
| Enzyme | Inhibitory Species | Effective Concentration | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Alkaline Phosphatase | Be²⁺ | ~1 µM | Acts as a potent and selective inhibitor, useful for differentiating phosphatase activities. | nih.gov |
| Phosphoglucomutase | Be²⁺ | ~1 µM | Inhibition suggests interference with a phosphoserine intermediate in the catalytic cycle. | nih.gov |
| Sphingomyelinase (B. cereus) | BeF₂ | Dependent on NaF and BeCl₂ concentrations | Acts as a phosphate analog; inhibition is dependent on the presence of Mg²⁺, revealing cofactor roles. | nih.gov |
| ATPases / G-Proteins | BeF₃⁻ | Varies | Acts as a transition-state analog of phosphoryl transfer, trapping the enzyme in an inactive conformation for structural studies. | nih.gov |
Environmental Geochemistry and Biogeochemical Cycling of Beryllium 2+
Aqueous Speciation and Solubility Controls of Beryllium(2+) in Natural Waters
The speciation and solubility of beryllium(2+) in natural waters are predominantly controlled by pH. In acidic conditions (pH below approximately 4), the free aquated ion, tetraaquaberyllium(II) ([Be(H₂O)₄]²⁺), is the dominant species. taylorandfrancis.com As the pH increases into the near-neutral range typical of most surface waters, the solubility of beryllium dramatically decreases due to the hydrolysis of the Be²⁺ ion and subsequent precipitation of beryllium hydroxide (B78521) (Be(OH)₂). nv.govwho.intnih.gov The minimum solubility for beryllium hydroxide is observed around pH 8.5. nv.gov
The presence of other dissolved constituents in natural waters can significantly influence beryllium's speciation. Fluoride (B91410) ions (F⁻), for instance, can form strong complexes with Be²⁺, such as BeF⁺ and BeF₂, which can increase its solubility, particularly in acidic, fluoride-rich waters. cas.czresearchgate.net The speciation of beryllium can also be affected by the presence of other cations. For example, in calcium-rich waters, the formation of ternary Ca–Be(II)–OH aqueous complexes can increase beryllium solubility in alkaline conditions. frontiersin.org
The aqueous chemistry of beryllium is complex, even with simple ligands, and is dominated by the competition between hydrolysis and complex formation. researchgate.net In most natural waters, the majority of beryllium is found adsorbed to suspended particles rather than in a dissolved state. who.intwho.int
Table 1: Dominant Aqueous Species of Beryllium(2+) at Different pH Ranges
| pH Range | Dominant Beryllium Species | Reference(s) |
| < 4 | [Be(H₂O)₄]²⁺ (tetraaquaberyllium(II)) | taylorandfrancis.com |
| ~5.5 - 8 | BeOH⁺, [Be₃(OH)₃]³⁺ (cyclic trimer) | taylorandfrancis.comcas.cz |
| > 8.5 | Precipitation as Be(OH)₂ (beryllium hydroxide) | nv.govnih.gov |
| Alkaline (pH > ~13) | [Be(OH)₄]²⁻ (tetrahydroxoberyllate) | frontiersin.org |
This table is interactive. You can sort the columns by clicking on the headers.
Adsorption and Desorption Processes of Beryllium(2+) in Soils and Sediments
The interaction of beryllium(2+) with solid phases, particularly soils and sediments, is a critical process controlling its mobility in the environment. Beryllium exhibits a strong affinity for adsorbing to the surfaces of various materials, which generally renders it immobile. researchgate.netcdc.gov
Key factors influencing the adsorption of beryllium include:
pH: Adsorption of Be²⁺ onto mineral and organic surfaces increases significantly with increasing pH. escholarship.org
Mineralogy: Clay minerals, such as montmorillonite (B579905) and illite, and metal oxyhydroxides (e.g., of iron, aluminum, and manganese) are primary surfaces for beryllium adsorption. researchgate.netnih.govresearchgate.net Clay-rich soils tend to sorb greater amounts of beryllium compared to sandy soils. researchgate.net
Organic Matter: Soil organic matter (SOM) plays a crucial role in binding beryllium, with studies showing significant sorption by humic and fulvic acid fractions. researchgate.net
Cation Exchange Capacity (CEC): A higher CEC, which is a measure of a soil's ability to hold positively charged ions, is correlated with increased beryllium sorption. researchgate.net
Desorption of beryllium from soils and sediments is generally a very slow and limited process, indicating that much of the binding is strong and can be considered partially irreversible. researchgate.net This phenomenon, known as hysteresis, is attributed to mechanisms like chemisorption, where strong chemical bonds are formed, and intra-particle diffusion, where Be²⁺ ions become entrapped within the pores of soil particles. researchgate.net While a reduction in pH can promote desorption from some mineral surfaces, its effect is less pronounced for beryllium bound to organic matter. escholarship.org The presence of competing cations, which can increase with higher ionic strength, can also lead to some desorption. escholarship.org
Table 2: Factors Influencing Beryllium(2+) Adsorption and Desorption
| Factor | Influence on Adsorption | Influence on Desorption | Reference(s) |
| Increasing pH | Increases | Decreases | researchgate.netescholarship.org |
| Clay Content | Increases | Decreases | nih.govresearchgate.net |
| Organic Matter | Increases | Decreases | researchgate.netacs.org |
| Metal Oxyhydroxides | Increases | Decreases | researchgate.netnih.gov |
| Ionic Strength | Can decrease (competition) | Can increase | researchgate.netescholarship.org |
This table is interactive. You can sort the columns by clicking on the headers.
Beryllium(2+) Transport Mechanisms in Aquatic and Terrestrial Ecosystems
The transport of beryllium(2+) in both aquatic and terrestrial ecosystems is largely constrained by its strong tendency to adsorb to solid particles. who.intcdc.gov As a result, the majority of beryllium in the environment is found in soils and sediments rather than dissolved in water. nv.govresearchgate.net
In aquatic systems, such as rivers, beryllium is primarily transported in its particulate form, bound to suspended sediments. frontiersin.org The dissolved transport of Be²⁺ is more significant in acidic waters where its solubility is higher. nv.gov The ratio of dissolved to particulate beryllium can be influenced by the suspended sediment load, with higher loads generally leading to lower dissolved concentrations due to increased opportunities for adsorption. frontiersin.org
In terrestrial ecosystems, the primary mechanism for beryllium introduction is through atmospheric deposition from both natural sources (e.g., windblown dust, volcanic eruptions) and anthropogenic activities (e.g., coal combustion). nv.govcdc.gov Once in the soil, beryllium's mobility is typically low. cdc.gov Leaching of beryllium into groundwater is generally considered unlikely due to its strong binding to soil particles. ccme.ca However, some studies have shown accumulation in subsoil layers, indicating that some downward migration is possible. ccme.ca The redistribution of beryllium in terrestrial landscapes can be significantly accelerated by soil erosion, which physically moves beryllium-laden soil particles. usgs.govresearchgate.net
Beryllium(2+) Interactions with Organic Matter in Environmental Matrices
Organic matter, in both dissolved and solid forms, plays a significant role in the environmental chemistry of beryllium(2+). ccme.ca Beryllium readily forms strong complexes with organic compounds, particularly humic and fulvic acids, which are abundant components of soils, sediments, and natural waters. researchgate.netccme.ca
This complexation has several important consequences:
Solubility and Speciation: The formation of soluble complexes with dissolved organic matter (DOM) can increase the concentration of beryllium that can be maintained in the dissolved phase, particularly in organic-rich waters. nih.govacs.org
Mobility and Transport: By forming soluble complexes, organic matter can enhance the mobility and transport of beryllium in aquatic systems. nih.govacs.org Conversely, the strong binding of beryllium to solid-phase organic matter in soils and sediments contributes to its general immobility. researchgate.net
Adsorption/Desorption: The interaction with organic matter is a key mechanism for the sorption of beryllium in soils. researchgate.net Studies have shown that desorption of beryllium is lower from organic materials compared to some mineral surfaces, suggesting a very strong and stable association. escholarship.org The presence of organic acids can also influence desorption by forming soluble complexes. nih.govacs.org
The strength of the interaction between beryllium and organic matter is influenced by factors such as the pH of the system and the chemical nature of the organic ligands. escholarship.orgdntb.gov.ua For instance, phosphonate (B1237965) groups within organic matter have been shown to have a particularly high affinity for beryllium. escholarship.org
Biogeochemical Transformations and Isotopic Cycling of Beryllium(2+)
The biogeochemical cycling of beryllium involves transformations mediated by biological organisms and the tracking of its movement through ecosystems using its isotopes.
Most plants take up only small amounts of beryllium from the soil, and it appears that beryllium is not significantly translocated from the roots to the above-ground parts of the plant. who.intcdc.govd-nb.info Therefore, bioconcentration of beryllium in most plants is low. cdc.gov However, certain plant species, such as those in the hickory genus (Carya), are known to be beryllium accumulators. researchgate.net These plants can take up significant amounts of beryllium from the soil, cycle it through their leaves, and redeposit it onto the forest floor during leaf fall. researchgate.net This "biocycling" can significantly influence the distribution and concentration of beryllium in the upper soil horizons. researchgate.net Studies on aquatic organisms suggest that beryllium is not significantly bioconcentrated from water. who.int
The isotopic composition of beryllium provides a powerful tool for tracing geological and environmental processes. Beryllium has one stable isotope, beryllium-9 (⁹Be), and a well-known cosmogenic radioisotope, beryllium-10 (B1236284) (¹⁰Be). researchgate.neteos.org
Beryllium-9 (⁹Be): This stable isotope is released into the environment through the weathering of rocks and minerals. frontiersin.orgresearchgate.net Its concentration in river systems is related to continental weathering rates. frontiersin.org
Beryllium-10 (¹⁰Be): This radioactive isotope (half-life of ~1.4 million years) is produced in the atmosphere by the interaction of cosmic rays with nitrogen and oxygen atoms. frontiersin.orgeos.org It reaches the Earth's surface primarily through precipitation and binds tightly to soil and sediment particles. copernicus.orgcopernicus.orgupenn.edu
The ratio of ¹⁰Be to ⁹Be is used as a proxy to study a variety of Earth-surface processes, including:
Continental weathering and erosion rates. frontiersin.orgeos.org
Soil production and residence times. upenn.edu
Sediment transport and deposition in marine environments. copernicus.orgcopernicus.orgosti.gov
The distinct sources and pathways of ⁹Be (from the Earth's crust) and ¹⁰Be (from the atmosphere) allow scientists to disentangle processes like physical erosion from chemical weathering. usgs.govresearchgate.net
Table 3: Beryllium Isotopes and Their Geochemical Applications
| Isotope | Source | Key Application(s) | Reference(s) |
| Beryllium-9 (⁹Be) | Continental rock weathering | Tracer for continental weathering and riverine input to oceans | frontiersin.orgresearchgate.net |
| Beryllium-10 (¹⁰Be) | Cosmic ray spallation in the atmosphere | Tracer for erosion rates, soil residence times, sediment dating | eos.orgcopernicus.orgcopernicus.orgupenn.edu |
This table is interactive. You can sort the columns by clicking on the headers.
Advanced Analytical Methodologies for Beryllium 2+ Quantification and Speciation
Inductively Coupled Plasma-Based Spectrometry for Beryllium(2+) Analysis (ICP-MS, ICP-OES)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands out as one of the most sensitive spectrometric techniques for the ultra-trace analysis of beryllium. It is widely applied in environmental, biological, and occupational health monitoring due to its high sensitivity and multi-elemental capability. In ICP-MS, a liquid sample is aerosolized and introduced into a high-temperature plasma, typically ranging from 6000 to 10,000 K, where atoms are ionized. These ions are then separated based on their mass-to-charge ratio and detected to determine concentration.
ICP-MS offers exceptionally low detection limits for beryllium. For instance, a method for direct analysis of human urine achieved a detection limit of 0.3 ppt (B1677978) (ng/L) for beryllium in 10-fold diluted samples without the need for sample digestion or interference correction modes. Despite its high sensitivity, ICP-MS can be susceptible to matrix effects, particularly for light elements like beryllium, due to space-charge effects where heavier elements can interfere with the ion beam, reducing sensitivity. Consequently, separation and preconcentration techniques are often crucial for reliable beryllium quantification in complex matrices with high inorganic content.
High-resolution ICP-MS (HR-ICP-MS) has further advanced the precision of beryllium analysis. A new analytical procedure utilizing HR-ICP-MS for ⁹Be analysis in geological reference materials significantly reduced the error, achieving a precision range of 0.1% to 1.4%, which is a notable improvement compared to the 2% to 5% precision typically achieved by conventional Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and standard ICP-MS methods.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) detects light emitted by excited atoms and ions in a high-temperature plasma. While generally less sensitive than ICP-MS, with detection limits typically two to three orders of magnitude poorer (most elements in the 1-10 ppb range), ICP-OES is effective for quantifying moderate to high concentrations of beryllium. For lower levels, it can be coupled with appropriate separation and preconcentration procedures. For example, a mixed acid decomposition ICP-OES method for beryllium in beryllium ore achieved a detection limit of 0.0001%.
Table 1: Typical Detection Limits for Beryllium(2+) using ICP-Based Spectrometry
| Technique | Matrix/Application | Detection Limit | Reference |
| ICP-MS | 10-fold diluted human urine | 0.3 ppt (ng/L) | |
| ICP-OES | Beryllium ore | 0.0001% | |
| ICP-OES | General (most elements) | 1-10 ppb | |
| HR-ICP-MS | Geological reference materials | Improved precision (0.1-1.4%) |
Atomic Absorption and Emission Spectrometry Advancements for Beryllium(2+)
Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are well-established techniques for beryllium quantification, with continuous advancements enhancing their sensitivity and applicability. Flame Atomic Absorption Spectrometry (FAAS) is suitable for higher beryllium concentrations, but its detection limits can be significantly lowered through preconcentration techniques.
Electrothermal Atomic Absorption Spectrometry (ETAAS), commonly known as Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), provides enhanced sensitivity for low-level beryllium quantification. The performance of GFAAS for beryllium is often optimized by using pyrolytically coated graphite tubes and chemical modifiers such such as magnesium nitrate (B79036) (Mg(NO₃)₂) or palladium nitrate (Pd(NO₃)₂). For instance, the use of Mg(NO₃)₂ as a modifier has been confirmed as suitable for reliable beryllium quantification, achieving a detection limit of 0.03 µg/L.
Recent advancements in GFAAS for beryllium detection include:
Vesicle-mediated dispersive liquid-liquid microextraction (DLLME) coupled with ETAAS has achieved detection limits as low as 0.01 ng/L in seawater.
A method for direct determination of beryllium in coal and fly ash slurries using GFAAS reported a detection limit of 0.7 pg for beryllium.
For beryllium in drinking water, a GFAAS method utilizing ammonium (B1175870) phosphomolybdate and ascorbic acid as matrix modifiers achieved a method detection limit of 0.09 µg/L.
A novel graphene oxide (GO)-assisted dispersive micro solid phase extraction procedure, followed by GFAAS, achieved an interference-free ultratrace beryllium determination in alkaline effluents with a detection limit of 0.002 ng/mL for a 50 mL sample.
For beryllium in urine samples, GFAAS methods have been developed, often involving solvent extraction steps with complexing agents like acetylacetone (B45752) to overcome matrix background correction problems.
Table 2: Detection Limits for Beryllium(2+) using Atomic Absorption Spectrometry
| Technique | Sample Matrix/Method | Detection Limit | Reference |
| ETAAS/GFAAS | Seawater (with vesicle-mediated DLLME) | 0.01 ng/L | |
| ETAAS/GFAAS | General (with Mg(NO₃)₂ modifier) | 0.03 µg/L | |
| GFAAS | Coal and fly ash slurries | 0.7 pg | |
| GFAAS | Drinking water (with matrix modifiers) | 0.09 µg/L | |
| GFAAS | Alkaline effluents (with GO-assisted dispersive micro SPE) | 0.002 ng/mL (for 50 mL sample) | |
| FAAS | Solid samples (with preconcentration) | 0.12 ng/mL |
Laser-Induced Breakdown Spectroscopy (LIBS) for Beryllium(2+) Determination
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid and versatile analytical technique that requires minimal sample preparation and is capable of analyzing various materials. It operates by focusing a high-energy laser pulse onto a sample surface, creating a plasma from which characteristic atomic emission lines are detected to identify and quantify elements.
LIBS is particularly useful for the in-field analysis of beryllium in alloys, soils, and other materials. Handheld LIBS analyzers have demonstrated detection limits of 5 ppm for beryllium in alloys and 15-20 ppm for unpressed (loose) soil. For beryllium in soils, using UV laser radiation (355 nm) can achieve a lower detection limit of 0.07 mg/kg.
For beryllium quantification at higher concentration levels, LIBS commonly and effectively utilizes the ionic Be II emission doublet lines at 313.04 and 313.11 nm. However, determining beryllium concentrations in the range of 0.1–5 wt% with this doublet can be challenging due to its resonance nature, which leads to strong self-absorption. LIBS offers superior spatial resolution and is faster than some other techniques, and it can detect light elements like beryllium, which are often difficult for X-ray Fluorescence (XRF) due to their low atomic number and minimal signal interaction.
Table 3: Detection Limits for Beryllium(2+) using Laser-Induced Breakdown Spectroscopy (LIBS)
| Application | Detection Limit | Reference |
| Beryllium in alloys (handheld) | 5 ppm | |
| Beryllium in unpressed soil (handheld) | 15-20 ppm | |
| Beryllium in soils (UV laser, 355 nm) | 0.07 mg/kg | |
| General (light elements) | 1-10 ppm |
X-ray Fluorescence (XRF) Spectrometry for Beryllium(2+) Detection
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used for elemental analysis. However, direct determination of beryllium by XRF presents significant challenges due to its very low atomic number (Z=4). Elements with an atomic number of 9 or less are particularly difficult to analyze directly by XRF because their emitted X-ray fluorescence signals are weak, have very long wavelengths (e.g., Be-Kα at 11.4 nm), and are easily absorbed by air or the instrument's detector window, resulting in extremely low fluorescent yield.
Consequently, indirect methods are often employed for beryllium determination using XRF. One such method involves the selective precipitation of beryllium as a hexamminecobalt(III) carbonatoberyllate complex ([Co(NH₃)₆][Be₂(OH)₃(CO₃)₂(H₂O)₂]·3H₂O). Due to the stoichiometry of this complex, beryllium can be indirectly quantified by measuring the cobalt Kα line using XRF. This approach offers advantages in sample preparation and matrix effect elimination, achieving a detection limit of 0.2 mg of beryllium.
For direct analysis, high-power Wavelength Dispersive X-ray Fluorescence (WDXRF) spectrometers equipped with specific analyzing crystals (like RX85) and ultra-thin beryllium windows are required. Even with advanced WDXRF systems, careful surface treatment of specimens is essential, as the long wavelength of Be-Kα makes its X-ray intensities highly sensitive to surface conditions. In the analysis of beryllium copper alloy, WDXRF can achieve an accuracy of calibration of 0.12 mass% and a lower limit of detection (LLD) of 0.08 mass%. Portable XRF analyzers generally struggle to detect light elements like beryllium effectively.
Table 4: Detection Capabilities for Beryllium(2+) using X-ray Fluorescence (XRF)
| Method/Application | Detection Limit/Capability | Reference |
| Indirect XRF (via Co complex) | 0.2 mg Be | |
| Direct WDXRF (in Be-Cu alloy) | LLD 0.08 mass% | |
| Portable XRF | Difficult to detect |
Advanced Spectroscopic Techniques for Beryllium(2+) Speciation (e.g., X-ray Absorption Spectroscopy, NMR)
Speciation, the determination of the physical and chemical forms of an element, is crucial for understanding the behavior and impact of Beryllium(2+). Advanced spectroscopic techniques provide invaluable insights into the coordination environment and oxidation states of beryllium.
Nuclear Magnetic Resonance (NMR) Spectroscopy ⁹Be Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool primarily used to study the coordination complexes of beryllium. The ⁹Be nucleus has a spin (I = 3/2) and is quadrupolar, meaning it interacts with the electric field gradient (EFG) at the nucleus. This interaction can lead to broad NMR lines for large complexes with reduced symmetry, while small, highly symmetric complexes, such as [Be(H₂O)₄]²⁺, can yield narrow lines.
The chemical shift ranges observed in ⁹Be NMR spectra are generally indicative of the coordination number and type of beryllium, allowing for the determination of its coordination environment. For instance, beryllium sulfate (B86663) (BeSO₄) in D₂O, which forms the 4-coordinated complex [Be(D₂O)₄]SO₄, resonates at 0 ppm, serving as a common reference compound.
Research findings demonstrate the utility of ⁹Be NMR in complex systems:
It has been successfully applied to identify beryllium fluoride (B91410) complexes (e.g., BeF₂, BeF₃⁻, and BeF₄²⁻) formed in aqueous solutions and mechanically distorted gelatin gels. In these systems, the electric quadrupole moment of the ⁹Be nucleus interacts with the EFG tensor, causing splitting of peaks in the ⁹Be NMR spectra, which provides sensitive markers of anisotropic molecular environments.
Multinuclear NMR spectroscopy, including ⁹Be NMR, has been used to characterize complexes of beryllium chloride and nitrate with phosphoryl ligands, revealing the presence of different beryllium species in solution and suggesting an equilibrium between them.
Solid-state ⁹Be NMR spectroscopy has provided the first quadrupolar coupling and chemical shift tensor data for beryllium in a linear dicoordinate environment, specifically in bis(1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidine-2-ylidene)beryllium (Be(CAAC)₂). This study reported the largest ⁹Be quadrupolar coupling constant recorded in the solid state to date (2.36 ± 0.02 MHz) and a significant span of the beryllium chemical shift tensor (22 ± 2 ppm), covering about half of the known ⁹Be chemical shift range.
X-ray Absorption Spectroscopy (XAS) X-ray Absorption Spectroscopy (XAS), encompassing techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for elemental speciation. While specific detailed research findings focusing solely on Beryllium(2+) speciation using XAS were not extensively provided in the search results, XAS generally provides information about the electronic structure, oxidation state, and local atomic environment (coordination number, bond distances, and disorder) around a specific element. These techniques are broadly applicable for understanding the chemical forms of metal ions in various complex matrices.
Electrochemical Methods for Beryllium(2+) Sensing and Detection
Electrochemical methods offer a promising avenue for the sensing and detection of metal ions, including Beryllium(2+), due to their high sensitivity, low cost, and portability. These techniques typically involve measuring electrical signals (current, potential) generated by the interaction of the analyte with an electrode surface. Common electrochemical methods include voltammetry (e.g., anodic stripping voltammetry, cyclic voltammetry) and potentiometry.
While the provided search results did not offer specific detailed research findings on the application of electrochemical methods solely for Beryllium(2+) sensing and detection, these techniques are generally well-suited for trace metal analysis. The principles involve the formation of electroactive beryllium complexes or the direct reduction/oxidation of beryllium ions at the electrode surface. Challenges for beryllium detection by electrochemical methods often include its relatively high reduction potential and the tendency to form stable complexes or insoluble hydroxides, which can limit direct detection. Future advancements in electrode materials and surface modification, along with the development of highly selective chelating agents, could enhance the sensitivity and selectivity of electrochemical sensors for Beryllium(2+).
Chromatographic and Electrophoretic Separation Techniques for Beryllium(2+) Species
Chromatographic and electrophoretic techniques are essential for the separation of different beryllium species or complexes, enabling subsequent quantification and speciation. These methods leverage differences in chemical properties, such as charge, size, and hydrophobicity, to achieve separation.
Capillary Electrophoresis (CE) Capillary Electrophoresis (CE) is a high-resolution separation technique that can be utilized for the separation of metal ions. It involves the migration of charged species in a narrow capillary under the influence of an electric field.
Micellar Electrokinetic Chromatography (MEKC) Micellar Electrokinetic Chromatography (MEKC), a variant of CE, has been successfully applied for the separation of diacetylacetonato-beryllium ([Be(acac)₂]) from its free ligand, acetylacetone. This separation is crucial because both the complex and acetylacetone have similar absorption wavelengths, necessitating the removal of excess free ligand for accurate spectrophotometric measurement. The optimized conditions for this separation using MEKC with sodium dodecyl sulfate were found to be pH 7.8 and 15°C. Subsequent beryllium analysis using capillary electrophoresis with a separation and absorption detector achieved a detection limit of approximately 1000 ppb (1 mg/L) of beryllium in the final sample.
Furthermore, beryllium metal chelates formed with chromazurol S can be sensitively monitored using a handheld fiber optic spectrophotometer after separation by capillary electrophoresis on a microchip. The addition of a cationic surfactant, cetylpyridinium (B1207926) chloride, was critical for enhancing the sensitivity of this approach, allowing beryllium levels to be detected down to 30 ng/L in solution.
Ion Chromatography (IC) While not explicitly detailed for beryllium in the provided snippets, Ion Chromatography (IC) is a widely used chromatographic technique for the separation and quantification of ionic species. It can be employed for beryllium speciation by separating different beryllium-containing ions or complexes based on their affinity for an ion-exchange resin, followed by detection using techniques like conductivity detection or coupling with ICP-MS.
Table 5: Separation Capabilities for Beryllium(2+) using Chromatographic and Electrophoretic Techniques
| Technique | Application/Separation | Detection Limit/Capability | Reference |
| MEKC/CE | Separation of Be(acac)₂ from acetylacetone | ~1000 ppb (1 mg/L) Be |
Theoretical and Computational Chemistry of Beryllium 2+ Systems
Quantum Chemical Calculations of Beryllium(2+) Solvation and Hydration
Quantum chemical calculations have been extensively employed to elucidate the solvation and hydration behavior of the beryllium(2+) ion (Be2+). Due to its small size and high charge density, Be2+ exhibits strong interactions with solvent molecules, leading to a well-defined primary hydration shell. Ab initio molecular dynamics (AIMD) simulations and quantum mechanical/molecular mechanical (QM/MM) studies have been crucial in characterizing this environment.
Early ab initio molecular dynamics simulations, particularly those based on gradient-corrected density functionals, demonstrated that the beryllium ion is fourfold coordinated in liquid water. The microscopic structure of the first hydration shell, including the change in the intramolecular geometry of the complexing water molecules, has been analyzed in detail. These studies highlighted that the structure of the first hydration shell in solution cannot be reliably determined without considering its own solvation . Further AIMD simulations confirmed that Be2+ is tetra-hydrated, meaning it is surrounded by four water molecules in its primary hydration shell researchgate.netarxiv.org. The average Be-O distance in this first hydration sphere has been reported to be approximately 1.64 Å to 1.66 Å, which aligns well with experimental values psu.eduwaikato.ac.nzacs.orgicmp.lviv.ua.
The exceptional stability of the ion-ligand bond in the first hydration shell is reflected in the Be-O stretching frequency, which can be as high as 658 cm⁻¹ psu.edu. Strong polarization effects are observed with an increasing number of ligands, indicating that the inclusion of at least three-body effects is essential for describing the system accurately with classical molecular dynamics psu.edu.
The influence of the second hydration shell on the structural properties of the tetraaquaberyllium cation, [Be(H2O)4]2+, has also been investigated. Computational studies show that the second hydration sphere is well-defined, extending from approximately 3.5 to 4.2 Å, and consists of 9-11 water molecules waikato.ac.nz. These second-shell water molecules form a distinct hydrogen-bonded network that further stabilizes the primary hydration sphere waikato.ac.nz. The distortion from ideal tetrahedral geometry for [Be(H2O)4]2+ is attributed to the non-uniform organization of the second solvent shell water acs.org.
Quantum chemical calculations, including DFT (B3LYP), MP2, and CCSD(T) methods, have been used to evaluate total and sequential binding energies for Be2+-water clusters containing 1-6 water molecules. The quality of the basis set significantly impacts the sequential binding energies. The charge of the metal ion monotonically decreases as the number of water molecules in the complex increases nih.gov. For instance, at the MP2(FULL)/6-311++G**//RHF/6-31G* computational level, the free energy change (ΔG298) for the formation of [Be(H2O)4]2+ from Be2+ and four water molecules is -352.0 kcal/mol, accounting for 61.2% of the experimental free energy of hydration acs.org.
The following table summarizes some key computational findings regarding Be2+ hydration:
| Parameter | Value (Å) / Coordination Number | Method / Source |
| Be-O Distance (1st shell) | 1.61 - 1.66 | AIMD, QM/MM, DFT, MP2 psu.eduwaikato.ac.nzacs.orgicmp.lviv.ua |
| Coordination Number (1st shell) | 4 | AIMD, QM/MM, Neutron Diffraction researchgate.netarxiv.orgpsu.eduwaikato.ac.nzicmp.lviv.uanih.gov |
| O-O Distance (1st-2nd shell) | 2.619 | Ab initio calculations acs.org |
| Coordination Number (2nd shell) | 9-11 | CPMD simulations waikato.ac.nz |
| Be-O stretching frequency | 658 cm⁻¹ | Ab initio QM/MM MD psu.edu |
Molecular Dynamics Simulations of Beryllium(2+) in Complex Biological and Environmental Environments
Molecular dynamics (MD) simulations play a critical role in understanding the interactions of Be2+ in complex biological and environmental systems, where the explicit consideration of solvent and dynamic effects is paramount. These simulations provide atomistic insights into Be2+ binding mechanisms and its influence on biomolecular structures and environmental processes.
In biological contexts, MD simulations, often coupled with quantum mechanical/molecular mechanical (QM/MM) studies, have been used to investigate the binding of Be2+ to proteins, such as the human leukocyte antigen protein (HLA-DP2) and the M2 peptide. Research indicates that Be2+ can stabilize interactions between the negatively charged M2 peptide and the binding cleft of HLA-DP2, which would otherwise be unfavorable. This stabilization often involves a multi-ion cavity with tetrahedrally coordinated static Be2+ and Na+ ions. The smaller size and higher charge of Be2+ compared to Na+ can reduce the distance between the M2 peptide and the β-chain of HLA-DP2, leading to conformational changes suitable for T-cell receptor (TCR) binding nih.govcusat.ac.in. This highlights how Be2+ can interfere with molecular recognition and signaling processes nih.gov.
MD simulations are also valuable for identifying potential binding sites of Be2+ in relevant biological systems, such as human lung surfactant proteins and major histocompatibility complex II proteins, which are associated with chronic beryllium disease (CBD) acs.org. The development of accurate classical two-body potentials for aqueous Be2+ derived from high-level ab initio cluster calculations has been crucial for enabling such biomolecular simulations researchgate.netacs.orgnih.gov. These new parameters reproduce correct radial distribution functions and coordination numbers for Be2+ in aqueous solution when compared to experimental diffraction and NMR measurements researchgate.netacs.org.
Furthermore, MD simulations have explored the competition between Be2+ and other physiologically important ions like calcium ions (Ca2+) on lipid bilayers. Studies involving phosphatidylserine (B164497) (POPS) lipids have utilized MD simulations to investigate the effects of replacing Ca2+ with Be2+. These simulations, combined with quantum mechanical studies, aim to determine the impact of Be2+ competition with Ca2+ on lipid head groups and their vibrational frequencies digitellinc.com. The results suggest that Be2+ has a stronger compacting effect on lipid monolayers compared to Ca2+, consistent with its smaller atomic radius nih.gov.
In environmental contexts, MD simulations can contribute to understanding the fate and transport of Be2+. For instance, the hydrolysis of Be2+(aq) can lead to the formation of multi-beryllium clusters, a process that MD simulations, combined with quasi-chemical theory, can help resolve thermodynamically arxiv.org. The influence of the second hydration shell on the fluctuations of the first shell enables the formation of hydrolysis products such as [Be2(OH)3]+, [Be3(OH)3]3+, [Be(OH)]+, Be(OH)2, [Be5(OH)6]4+, and [Be6(OH)8]4+ acs.org. The proton transfer from a first-shell water molecule, with second-shell water molecules acting as proton acceptors, is a key step in the reactivity of [Be(H2O)4]2+ leading to these hydrolysis products acs.org.
Density Functional Theory (DFT) Applications to Beryllium(2+) Reactivity and Bonding
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reactivity and bonding characteristics of Be2+ in various chemical environments. DFT calculations provide insights into electronic structure, bond strengths, and reaction pathways.
In the context of Be2+ hydration, DFT methods, such as B3LYP, have been employed to study the interaction of Be2+ with water molecules. These calculations consistently show a tetrahedral coordination for Be2+ in its primary hydration shell, with Be-O bond lengths typically in the range of 1.61 to 1.68 Å acs.orgasianpubs.org. DFT studies also reveal strong polarization effects on the water molecules in the first hydration shell due to the high charge density of Be2+ psu.edu.
DFT has been instrumental in understanding the bonding in beryllium clusters (Ben). For small beryllium clusters (n=2-9), gradient-corrected DFT has been used to investigate geometric structures and electronic properties. These studies often consider both low and high multiplicity states, finding a predominance of higher multiplicity states among the low-energy isomers of larger clusters aip.orgnih.gov. DFT calculations indicate that the bond energies increase dramatically for Ben clusters in the range n=2–6, with a triplet ground state found for n=6, suggesting an early emergence of metallic properties annualreviews.org. For larger clusters (n=3-25), DFT calculations combined with evolutionary search methods have been used to predict global minimum structures, thermodynamic stability, optoelectronic properties, and the nature of bonding. For instance, the Be-Be bonds in small clusters are primarily van der Waals type, while for larger clusters, they exhibit metallic characteristics rsc.org.
DFT studies have also explored the interaction of Be2+ with various ligands, including carbon monoxide (CO) and cyclic peptides. For Be2+(CO)1-3 complexes, MP2/aug-cc-pVTZ calculations, which are related to DFT, determined geometries and binding energies, showing that binding energy increases linearly with the number of CO molecules ias.ac.inresearchgate.net. The strength of interaction between the Be2+ ion and the CO molecule decreases with an increasing number of CO molecules, explained by ion-quadrupole interaction fluctuations ias.ac.inresearchgate.net.
In studies involving cyclic peptides, DFT (e.g., CAM-B3LYP and B3LYP) has been used to investigate the interaction of alkaline earth metal cations, including Be2+, with cyclic peptides like CyAla3 and CyAla4. These calculations determine optimized structures, binding energies, and thermodynamic parameters. The order of interaction strength was found to be Be2+ > Mg2+ > Ca2+ > Sr2+ > Ba2+, indicating the strongest binding for Be2+ psu.edu. For Be2+/CyAla4 complexes, DFT calculations show that two alanine (B10760859) carbonyl oxygen atoms interact with Be2+, with calculated distances of 1.577 Å between the carbonyl oxygens and 1.917 Å between amide nitrogens and the Be2+ ion psu.edu.
DFT has also been applied to study the reactivity of Be2+, such as proton-transfer reactions in Be2+(H2O)n clusters. These studies show that the reaction barrier for hydroxide (B78521) formation depends on the cluster size worldscientific.com.
Ab Initio Studies of Beryllium(2+) Cluster Formation and Electronic Structure
Ab initio methods, which are based on first principles without empirical parameters, are fundamental to understanding the formation and electronic structure of beryllium clusters, including those involving the Be2+ ion. These methods are particularly challenging for beryllium due to strong electron correlation and configuration interaction effects, making beryllium clusters benchmark systems for evaluating quantum chemistry methods annualreviews.org.
For neutral beryllium clusters (Ben), ab initio molecular orbital theory, including Møller-Plesset perturbation theory, has been used to examine geometries and energies. Be2 is weakly bound, while Be3 (singlet equilateral triangle) has an estimated binding energy of 6 kcal/mole. Be4 is tetrahedral in its ground state with an estimated binding of 56 kcal/mole, and Be5 (singlet trigonal bipyramid) has a binding energy of 88 kcal/mole researchgate.net. The binding energy per atom for beryllium clusters rises rapidly from about 0.1 eV for the dimer to over 0.6 eV for Be4 wayne.edu.
The electronic structure of beryllium clusters evolves with size. For small clusters, Be-Be bonds are primarily van der Waals type, transitioning to metallic nature for larger clusters rsc.org. Calculations show that Be4, Be10, and Be17 clusters are particularly stable and can be considered "superatoms" due to their closed-shell electron configurations (8, 20, and 34 electrons, respectively) rsc.org.
For the Be2+ dimer, ab initio calculations (e.g., Full Valence Configuration Interaction with aug-cc-pVnZ basis sets) have been performed to determine potential energy curves for its electronic states, such as X2Σu+ and B2Σg+. These studies have revealed two local minima, separated by a large barrier, in the expected repulsive B2Σg+ state researchgate.net. The ground state of the Be2+ dimer has also been examined through multi-reference configuration interaction methods, aiming to unveil its bonding pattern and address instability problems inherent in some Hartree-Fock schemes researchgate.net.
Ab initio studies have also explored the formation of Be2+ complexes with various ligands. For instance, the interaction between Be2+ and carbon monoxide (CO) molecules has been studied using MP2/aug-cc-pVTZ methods, providing insights into the structures and binding energies of Be2+(CO)1-3 complexes ias.ac.inresearchgate.net. These calculations show a linear increase in binding energy with the number of CO molecules and a decrease in interaction strength between the Be ion and CO molecule as the number of CO molecules increases ias.ac.inresearchgate.net.
Computational Studies of Beryllium(2+) Interactions in Inorganic and Organometallic Compounds
Computational chemistry, including DFT and ab initio methods, has been instrumental in understanding the interactions of beryllium(2+) in a variety of inorganic and organometallic compounds, shedding light on their structure, bonding, and reactivity.
In inorganic contexts, studies have focused on Be2+ interactions with simple anions and complex inorganic frameworks. For example, the interaction of Be2+ with fluoride (B91410) (F-) and sulfate (B86663) (SO4^2-) ions in aqueous solutions has been investigated computationally, highlighting the role of counterions in influencing the hydration environment of Be2+ waikato.ac.nz. The shortening of Be-O bonds in aqua complexes due to hydrogen bonding of water molecules to counterions can be diminished in complexes like [Be(H2O)4F]+, as solvation reduces the charge density on the fluoride ion waikato.ac.nz.
DFT studies have also been applied to understand the selectivity of Be2+ with macrocyclic ligands. For instance, the interaction of Be2+ with 1,4-diazo-2,3,8,9-dibenzo-7,10-dioxacyclododecane-5,12-dione has been investigated using DFT (B3LYP/6-31G*). These calculations showed that Be2+ binds most strongly in the gas phase compared to other alkaline earth metal ions (Mg2+, Ca2+), with a binding enthalpy of -333.4766 kcal/mol asianpubs.org. The optimized geometries reveal significant flexing of the ligand backbone to accommodate cations of varying sizes asianpubs.org.
In the realm of organometallic chemistry, computational studies often explore the unique bonding characteristics of beryllium, which can form covalent bonds unlike heavier Group 2 elements. For example, beryllium hydride, (BeH2)n, is a covalently bonded compound featuring three-center two-electron bonds wikipedia.org. While the provided outline specifically mentions "organometallic compounds," the search results predominantly focused on inorganic or cluster interactions. However, the principles of DFT and ab initio methods used for inorganic complexes and clusters are directly transferable to organometallic systems, allowing for the investigation of Be-C and Be-metal bonds.
Computational studies have also explored malonaldehyde-like systems where beryllium bonds are present, such as through association with BeF2. High-level ab initio methods like G4 have been used to explore the subtle balance between hydrogen bonds and beryllium bonds, revealing surprising results regarding interaction energies and cyclization preferences when other heteroatoms are involved mdpi.com.
Applications of Beryllium 2+ in Advanced Materials Science and Catalysis
Beryllium(2+) as a Constituent in Novel Catalytic Systems
Beryllium(2+) compounds demonstrate utility in various catalytic processes, primarily owing to beryllium's Lewis acidic nature. The chemistry of beryllium with N-Heterocyclic Carbenes (NHCs), for instance, has been explored, revealing its capacity to form complexes that can participate in catalytic reactions. The Lewis acidity of beryllium, similar to that of many Group 13 compounds, makes it an ideal candidate for complexation with nucleophilic NHCs, which are becoming universal ligands in organometallic and inorganic coordination chemistry. These interactions can facilitate C-H activation and the formation of C-C, C-H, C-O, or C-N bonds.
Historically, beryllium chloride (BeCl2) has been employed as a catalyst in specific organic reactions, such as the diacetylation of 2-methylbut-2-ene to produce isomeric pyrylium (B1242799) salts, 2,3,4,6-tetramethylpyridine, and 2,6-dimethyl-4-ethylpyridine. In such processes, beryllium chloride can yield high percentages of the desired products, for example, 97% of tetramethylpyridine. Furthermore, research into beryllium coordination compounds with biomimetic ligands is underway to better understand how Be(2+) interacts with biomolecules within biological systems, which can offer insights into its potential catalytic roles in biological or bio-inspired processes.
Role of Beryllium(2+) in Functional Ceramics and Glasses
Beryllium(2+) is a key component in the development of advanced ceramics and specialized glasses, imparting unique thermal, electrical, and mechanical properties. Beryllium oxide (BeO) ceramics, also known as beryllia, are particularly notable for their exceptional combination of high thermal conductivity and excellent electrical resistivity. This makes BeO ceramics highly valuable in applications where efficient heat dissipation is crucial alongside electrical insulation.
Comparative Thermal Conductivity of Ceramic Materials
| Material | Thermal Conductivity (W/m·K) | Electrical Insulation |
| Beryllium Oxide (BeO) | Very High | Excellent |
| Aluminum Nitride (AlN) | High (80% less than BeO) | Good |
| Aluminum Oxide (Al2O3) | Lower (9 times less than BeO) | Good |
| Diamond | Highest | Excellent |
BeO ceramics are superior to common alternatives like aluminum oxide (Al2O3) and even aluminum nitride (AlN) in terms of thermal conductivity and chemical stability in oxidizing environments. Their applications span various fields, including medical devices (e.g., laser bores in DNA sequencers, heatsinks for defibrillators), semiconductor manufacturing, defense, and wireless communications. BeO powder is also used to form high-density ceramics for high-performance semiconductor applications, microwave devices, vacuum tubes, gas lasers, and magnetrons.
In the realm of glasses, beryllium is incorporated into certain metallic glass compositions. These alloys, typically containing beryllium along with early and late transition metals, can form metallic glasses upon cooling at rates significantly lower than conventional methods. For instance, alloys with beryllium content ranging from 2 to 47 atomic percent, in combination with 30-75% early transition metals and 5-62% late transition metals, exhibit good glass-forming abilities. The presence of beryllium, particularly at concentrations of at least 10 atomic percent, contributes to the formation of these amorphous phases, which often possess superior corrosion resistance compared to their crystalline counterparts.
Beryllium-magnesium aluminate ceramics (e.g., Be0.1Mg0.9Al2O4 and Be0.2Mg0.8Al2O4) have also been synthesized as nanocrystalline materials. While these beryllium-containing ceramics show lower optical transmission in the infrared range compared to beryllium-free magnesium aluminate, they exhibit Vickers hardness values around 19.2 GPa. Nuclear Magnetic Resonance (NMR) spectroscopy indicates that beryllium ions form solid solutions within the MgAl2O4 spinel structure without significantly altering cation site inversion or mechanical properties at the nanoscale.
Beryllium(2+) in Advanced Scintillation and Optical Materials (e.g., X-ray optics)
Beryllium(2+), often in its elemental or oxide form, is a material of choice for advanced scintillation and optical applications, particularly in X-ray technology. Its low atomic number and very low X-ray absorption coefficient, combined with a relatively high refractive index, make it exceptionally transparent to X-rays. This unique combination of properties makes beryllium the primary material for X-ray tube windows, synchrotron sources, and the fabrication of X-ray refractive optics and instrumentation for synchrotron radiation sources and free-electron laser facilities.
Beryllium compound refractive lenses (CRLs) are well-established focusing optics in the hard X-ray regime, crucial for high-resolution X-ray microscopy. While polycrystalline beryllium, commonly used, can lead to speckle patterns in coherent X-ray beams due to its inhomogeneous microstructure, different grades of beryllium are optimized for specific optical functions. For instance, fine-grained beryllium (e.g., O-30-H grade) is better suited for X-ray imaging applications, whereas beryllium with a larger grain microstructure (e.g., IS-50M grade) is more appropriate for X-ray focusing and collimation. The development of aberration-corrective phase plates, often fabricated using additive manufacturing, further enhances the imaging performance of beryllium refractive lenses by correcting spherical aberrations.
Beryllium(2+) in Nuclear Applications (e.g., neutron moderation)
Beryllium and its compounds, particularly beryllium oxide (BeO), are indispensable in nuclear applications due to their unique nuclear properties. Beryllium-9 (⁹Be), the naturally occurring isotope, acts as an effective neutron reflector and moderator. As a moderator, beryllium reduces the speed of fast neutrons to thermal energies through elastic scattering, making them more susceptible to propagating nuclear chain reactions in fissile isotopes like uranium-235. Its low atomic weight allows for efficient energy transfer during neutron collisions, and it has a relatively low neutron capture cross-section.
Beryllium also exhibits a (n,2n) reaction with neutron energies above approximately 1.9 MeV, where one incident neutron causes the emission of two neutrons, effectively enhancing the neutron flux. This neutron multiplication property is highly beneficial in certain reactor designs. In addition to its role as a moderator, beryllium is widely used as a neutron reflector to retain neutrons within the reactor core, improving fuel utilization efficiency.
Key Nuclear Properties of Beryllium and Beryllium Oxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
